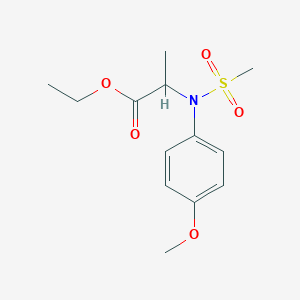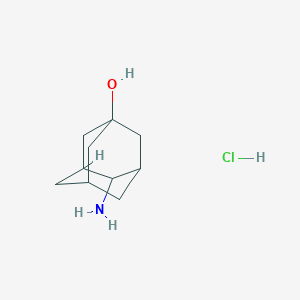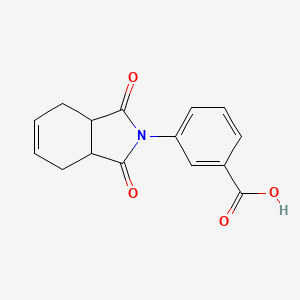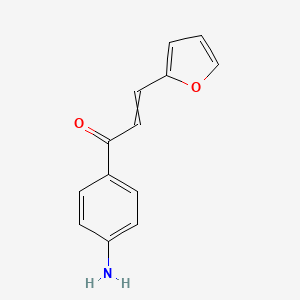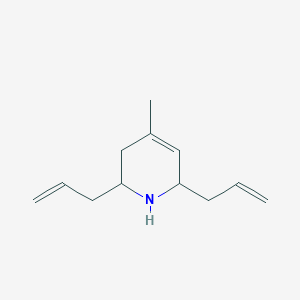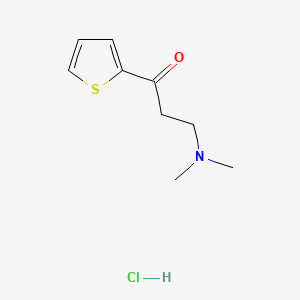
3-(二甲氨基)-1-(噻吩-2-基)丙烷-1-酮盐酸盐
概述
描述
The compound "3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride" is a chemical of interest in various fields of research, including organic chemistry and pharmacology. It is related to a family of compounds that exhibit a range of biological activities and are used in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the preparation of 3-dimethylamino-1-heteroaryl-2-propen-1-ones, which are structurally similar to the compound of interest, was achieved by reacting acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal in xylene solvent at 140°C for 24 hours, yielding high purity products . This method is noted for its simplicity and high yields, indicating a potential pathway for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of a closely related compound, "3-Hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine," was determined through asymmetric synthesis from 3-dimethylamino-1-(2-thienyl)propan-1-one hydrochloride. The molecule's structure was characterized by a planar CCCN chain and a dihedral angle with the thiophene ring, which could provide insights into the conformational preferences of the compound of interest .
Chemical Reactions Analysis
Chemical reactivity studies have shown that compounds with the dimethylamino group can undergo various reactions. For example, 3-(dimethylamino)-2H-azirines reacted with 1,3-benzoxazole-2(3H)-thione to yield a range of products, including 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. The reactions proceed through zwitterionic intermediates and can be influenced by different solvents and temperatures . This suggests that "3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride" may also exhibit diverse reactivity under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have not been explicitly detailed in the provided papers. However, related compounds have been characterized using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis . These methods could be applied to "3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride" to determine its physical and chemical properties.
科学研究应用
1. 结构多样的化合物库的产生
3-(二甲氨基)-1-(噻吩-2-基)丙烷-1-酮盐酸盐被用作合成各种结构多样的化合物的起始原料。它与不同的化学物质反应,通过烷基化和闭环反应产生二硫代氨基甲酸酯、硫醚和各种衍生物,有助于创建广泛的化合物库 (Roman, 2013).
2. DNA相互作用的电化学检测
该化合物参与了与其与DNA相互作用的电化学检测。使用差分脉冲伏安法的研究表明DNA碱基的氧化信号降低,表明在DNA靶向剂或候选药物分析中具有潜在应用 (Istanbullu et al., 2017).
3. 抗糖尿病和抗炎活性的研究
该化合物的衍生物已被合成并测试了其抗糖尿病和抗炎特性。这项研究有助于开发治疗糖尿病和炎症等疾病的新型治疗剂 (Gopi & Dhanaraju, 2018).
4. 不对称合成应用
该化合物用于不对称合成,导致产生其他结构重要的化合物。这一过程对于开发具有特定手性性质的药物和材料至关重要 (Tao et al., 2006).
属性
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVHJPMLORARSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386942 | |
| Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | |
CAS RN |
5424-47-5 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 12221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5424-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

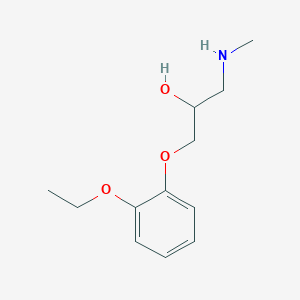
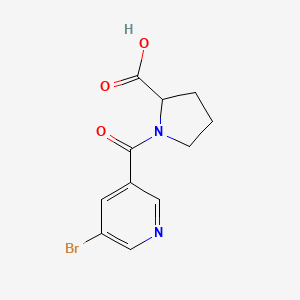
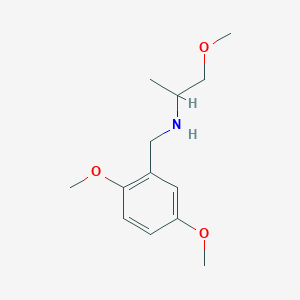

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)


![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)
